7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O It is a member of the benzoannulene family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It serves as an intermediate in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol : This compound has a similar structure but contains a hydroxyl group instead of a ketone.
- 9,9-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one : Another structurally related compound with different substitution patterns.
Uniqueness
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing novel compounds and exploring new chemical and biological activities.
Properties
IUPAC Name |
7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJOJBBDLPUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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